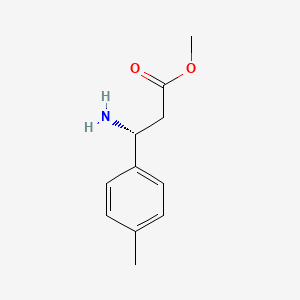

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate

Description

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate is a chiral β-amino ester characterized by a methyl ester group, a 4-methylphenyl substituent at the β-position, and an (R)-configured stereocenter . This compound belongs to a broader class of β-amino esters, which are pivotal intermediates in pharmaceutical synthesis due to their versatility in forming peptide bonds and their role in modulating biological activity.

Properties

CAS No. |

1213648-97-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |

InChI Key |

PNLNOOURNGVKGL-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)OC)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of (3R)-3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs.

- Steric Effects : Bulky substituents like trifluoromethyl (in ) or methylthiophenyl () may influence steric hindrance, affecting binding to biological targets .

Stereochemical and Ester Group Variations

Stereochemistry : The (3R) configuration is conserved in analogs like the 4-fluoro () and 2,4-difluoro () derivatives, which are critical for enantioselective interactions in enzyme inhibition .

Ester Group : Replacing the methyl ester with ethyl (e.g., ) increases molecular weight and may alter metabolic stability. For instance, ethyl esters are often more resistant to hydrolysis than methyl esters in vivo .

Biological Activity

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate, a β-amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17N2O2

- Molecular Weight : Approximately 225.28 g/mol

- Structure : The compound features a propanoate moiety, an amino group, and a para-substituted methylphenyl group, which are crucial for its biological interactions.

The stereochemistry of the compound is defined by the (3R) configuration at the chiral carbon, influencing its reactivity and interactions with biological systems.

This compound exhibits its biological effects primarily through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Enzyme Interaction : The compound may influence various biochemical pathways by interacting with specific molecular targets, potentially affecting neurotransmitter systems and enzyme activities.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Neurotransmitter Modulation : It has been shown to affect neurotransmitter systems, which may have implications for treating neurological disorders.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic potential in disease modulation.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Affects neurotransmitter systems |

| Antimicrobial | Potential activity against various pathogens |

| Enzyme Inhibition | Inhibits specific enzymes impacting biochemical pathways |

Study on Neurotransmitter Systems

A study examined the effects of this compound on neurotransmitter modulation. Results indicated that the compound could enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.

Antimicrobial Activity Assessment

In vitro tests demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. These findings highlight the compound's potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.